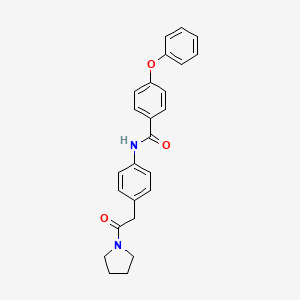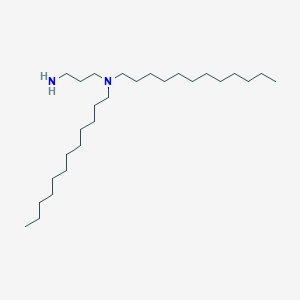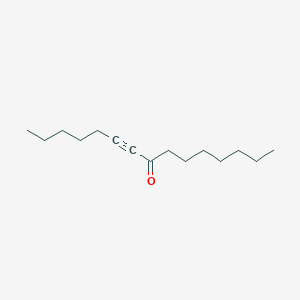
Pentadec-6-YN-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadec-6-YN-8-one is an organic compound with the molecular formula C15H26O It is a long-chain alkyne with a ketone functional group located at the eighth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-6-YN-8-one typically involves the coupling of a propargylic alcohol with a suitable alkyl halide. One common method includes the reaction of propargyl alcohol with 1-bromooctane in the presence of a strong base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadec-6-YN-8-one undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted alkynes and alkenes.
Wissenschaftliche Forschungsanwendungen
Pentadec-6-YN-8-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentadec-6-YN-8-one involves its interaction with specific molecular targets and pathways. The alkyne group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological activities. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadec-8-en-6-one: Similar structure but with a double bond instead of a triple bond.
Hexadec-6-YN-8-one: Similar structure but with an additional carbon atom in the chain.
Pentadec-6-YN-8-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
Pentadec-6-YN-8-one is unique due to the presence of both an alkyne and a ketone functional group in a long-chain molecule
Eigenschaften
CAS-Nummer |
89319-67-5 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
pentadec-6-yn-8-one |
InChI |
InChI=1S/C15H26O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-11,13H2,1-2H3 |
InChI-Schlüssel |
DKBPWXLDBXOSRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C#CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



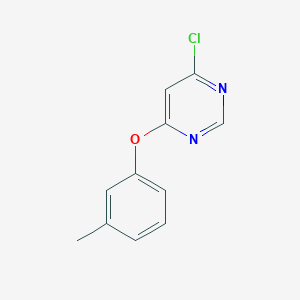
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)





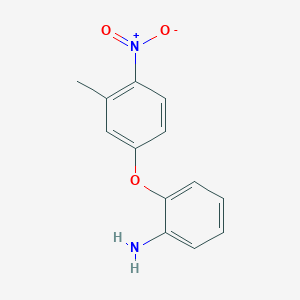

![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)

